

An In-depth Technical Guide to the Molecular Structure of Acetylene-d2 (Dideuteroacetylene)

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Compound of Interest

Compound Name: Acetylene-d2

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Abstract

Acetylene-d2 (C_2D_2), or dideuteroacetylene, is a deuterated isotopologue of acetylene, a fundamental linear molecule. Its structural and spectroscopic properties are of significant interest for studying isotopic effects, refining molecular structure theories, and serving as a benchmark for computational models. This guide provides a comprehensive overview of the molecular structure of **acetylene-d2**, presenting key quantitative data derived from high-resolution spectroscopic studies. It details the experimental protocols employed for these determinations and includes visualizations of the molecular structure and a representative experimental workflow.

Molecular Geometry and Symmetry

Acetylene-d2 is a linear and symmetric molecule, belonging to the $D_\infty h$ point group, the same as its hydrogenated counterpart, acetylene (C_2H_2).^{[1][2]} This linear geometry dictates that all constituent atoms—deuterium, carbon, carbon, deuterium—lie on a single axis. Consequently, all bond angles (D-C-C and C-C-D) are precisely 180° .^[3] The molecule possesses a center of inversion, which influences the selection rules for its vibrational spectra; symmetric vibrations are Raman-active, while antisymmetric vibrations are infrared-active.^[1]

Quantitative Structural and Spectroscopic Data

The precise structural parameters of **acetylene-d2** have been determined through various high-resolution spectroscopic techniques, primarily infrared and Raman spectroscopy. The data

presented below are derived from analyses of the rotational and vibrational-rotational spectra of the molecule in the gas phase.

Bond Lengths

The equilibrium bond lengths are determined by analyzing the rotational constants of multiple isotopologues of acetylene. The Born-Oppenheimer approximation suggests that equilibrium bond lengths are independent of isotopic substitution. Therefore, the C≡C and C-D bond lengths in C₂D₂ are considered identical to the C≡C and C-H bond lengths in C₂H₂ at the equilibrium geometry.

Parameter	Equilibrium Bond Length (r _e) [Å]
C≡C Triple Bond	1.20241 ± 0.00009[1][4]
C-D Bond	1.06250 ± 0.00010[1][4]

Note: The C-D bond length is assumed to be the same as the r_e(C-H) value determined from combined isotopic analysis.

Rotational Constants

Rotational constants for the ground vibrational state (v=0) and the equilibrium state have been determined with high precision. These constants are inversely related to the molecule's moment of inertia.

Constant	Value (cm ⁻¹)	Reference(s)
B ₀ (Ground State)	0.84794 ± 0.00005	[5]
B ₀ (Ground State)	0.84770 ± 0.00007	[6]
B _e (Equilibrium)	0.85075	[7]
D ₀ (Centrifugal Distortion)	(7.85 ± 0.4) × 10 ⁻⁷	[5]
D ₀ (Centrifugal Distortion)	(7.04 ± 0.63) × 10 ⁻⁷	[6]

Fundamental Vibrational Frequencies

Acetylene-d2 has $3N-5 = 3(4)-5 = 7$ vibrational degrees of freedom, which correspond to five fundamental vibrational modes due to the degeneracy of the bending vibrations.

Mode	Symmetry	Description	Frequency (cm ⁻¹)	Activity
v ₁	Σg ⁺	Symmetric C-D Stretch	~2700	Raman
v ₂	Σg ⁺	C≡C Stretch	~1762	Raman
v ₃	Σu ⁺	Antisymmetric C-D Stretch	2439.24[6]	Infrared
v ₄	Πg	Trans-bend	~511	Raman
v ₅	Πu	Cis-bend	~538	Infrared

Note: Frequencies are approximate for Raman-active modes as reported in various spectroscopic studies. The values can differ slightly based on the specific analysis.[1][6]

Experimental Protocols

The determination of the molecular structure of C₂D₂ relies on high-resolution gas-phase spectroscopy. Below are generalized protocols for the key experimental techniques cited in the literature.

High-Resolution Infrared (IR) Spectroscopy

This method probes the vibrational-rotational energy levels of the molecule and is used to determine the infrared-active fundamental frequencies (v₃, v₅) and precise rotational constants.

- **Sample Preparation:** Gaseous C₂D₂ is introduced into a long-path absorption cell. To observe weak overtone and combination bands, path lengths of several meters are often required, which can be achieved using a multiple-reflection cell (e.g., a White cell).[8] Gas pressures are typically in the range of a few Torr to tens of Torr.[5]
- **Spectrometer Setup:** A high-resolution spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a prism-grating spectrometer, is used.[9][10] For very high precision,

resolutions of 0.03 cm^{-1} or better are employed.[5]

- **Data Acquisition:** The infrared radiation is passed through the gas cell, and the transmitted light is detected. Cooled detectors like lead sulfide (PbS) or lead selenide (PbSe) are often used for enhanced sensitivity.[5] The absorption spectrum is recorded over a wide spectral range (e.g., 500 to 8000 cm^{-1}).[9]
- **Spectral Analysis:** The resulting spectrum consists of a series of sharp absorption lines corresponding to individual rotational transitions within a vibrational band (the P and R branches).
- **Parameter Extraction:** By assigning quantum numbers (J values) to each line and applying the combination differences method, highly accurate values for the ground state rotational constants (B_0 , D_0) and upper state constants can be extracted. The band origin provides the vibrational frequency.

High-Resolution Raman Spectroscopy

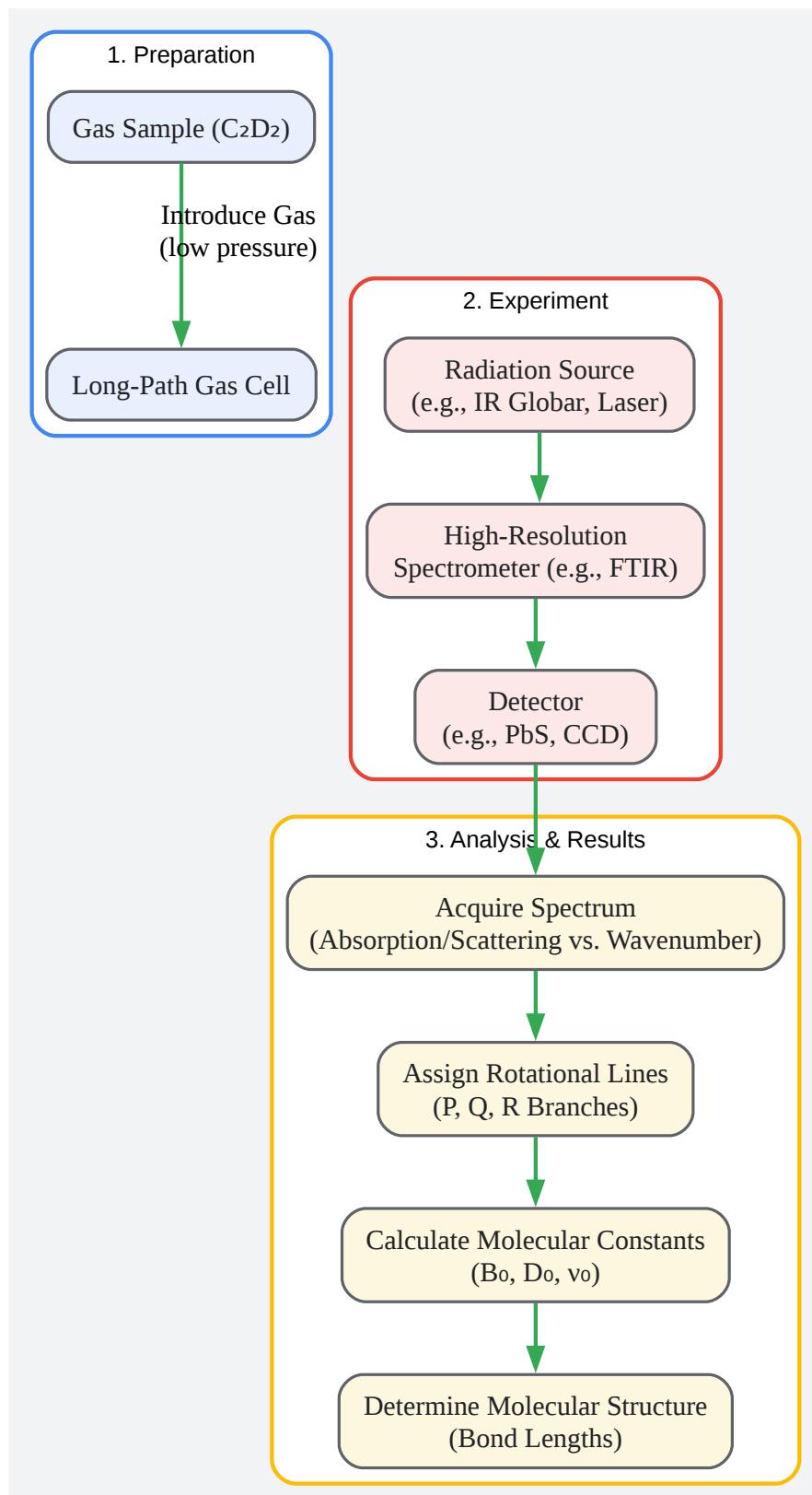
This technique is complementary to IR spectroscopy and is used to observe the Raman-active fundamental vibrations (ν_1 , ν_2 , ν_4).

- **Sample Excitation:** Gaseous C_2D_2 at a pressure of 130-200 Torr is held in a multiple-reflection Raman cell.[1][4]
- **Laser Source:** A powerful, single-mode continuous-wave laser, such as an Argon ion (Ar^+) laser, is used to excite the sample.[1][4]
- **Scattered Light Collection:** The scattered light is collected at 90° to the incident laser beam.
- **Dispersion and Detection:** The collected light is passed through a high-resolution spectrograph and recorded, historically on photographic plates, though modern systems use CCD detectors.[1][4] A narrow spectral slit width ($\sim 0.1\text{ cm}^{-1}$) is necessary to resolve the rotational fine structure.[1][4]
- **Analysis:** The analysis of the rotational structure of the Raman bands yields the vibrational frequencies and changes in rotational constants for the Raman-active modes.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its experimental determination.

Caption: Molecular structure of **Acetylene-d2** (C₂D₂).

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Caption: Workflow for Spectroscopic Structure Determination.

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